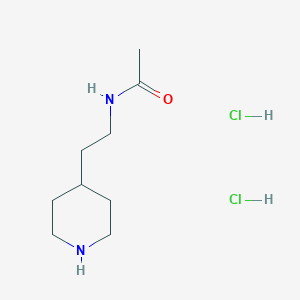
N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride
説明
- Molecular Weight : 305.24 g/mol
- Chemical Structure : It consists of an acetamide group (CH3CONH-) attached to a piperidine ring (a six-membered nitrogen-containing heterocycle) via an ethyl linker .
Synthesis Analysis
The synthesis of this compound involves the reaction of 4-(2-Piperidin-4-yl-ethyl)-morpholinedihydrochloride (another related compound) with an acetylating agent, such as acetic anhydride or acetyl chloride. The reaction proceeds under mild conditions and results in the formation of the target compound .
Molecular Structure Analysis
Chemical Reactions Analysis
Physical And Chemical Properties Analysis
科学的研究の応用
Synthesis and Biological Activities
Synthesis and Antibacterial Activity : A study focused on synthesizing acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. Compounds synthesized showed moderate inhibitory activity against both Gram-negative and Gram-positive bacterial strains, with one compound being identified as a particularly active growth inhibitor against strains such as Salmonella typhi, Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus (Iqbal et al., 2017).
Antimicrobial and Cytotoxic Properties : Another study synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and screened them for their antimicrobial activities against pathogenic bacteria and Candida species, along with their cytotoxic properties. The results highlighted the compounds' effectiveness against fungi rather than bacteria, with specific derivatives showing significant anticandidal activity (Mokhtari & Pourabdollah, 2013).
Antitumor Activity : The synthesis of novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives from 2-cyano-N-(thiazol-2-yl) acetamide and 2-cyano-N-(oxazol-2-yl) acetamide was explored. Some synthesized compounds exhibited promising inhibitory effects on different cancer cell lines, with specific derivatives showing inhibitory effects comparable to those of doxorubicin, a commonly used chemotherapeutic agent (Albratty, El-Sharkawy, & Alam, 2017).
Enzyme Inhibitory Activities : Research into the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide explored their potential enzyme inhibitory activities. These compounds were evaluated against enzymes such as bovine carbonic anhydrase (bCA-II), acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), with some showing good activity, highlighting their potential in the development of therapeutic agents (Virk et al., 2018).
作用機序
特性
IUPAC Name |
N-(2-piperidin-4-ylethyl)acetamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-8(12)11-7-4-9-2-5-10-6-3-9;;/h9-10H,2-7H2,1H3,(H,11,12);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWLNDXJQMQOSTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCC1CCNCC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Piperidin-4-yl-ethyl)-acetamide dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



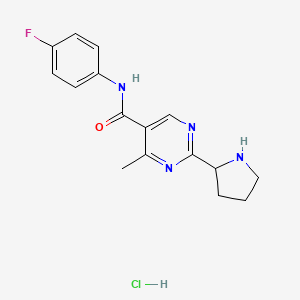

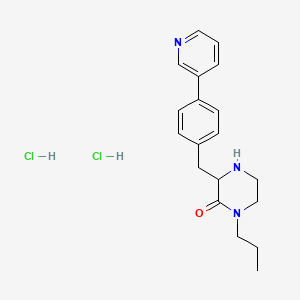
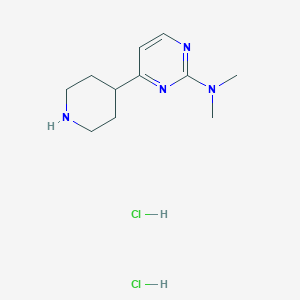
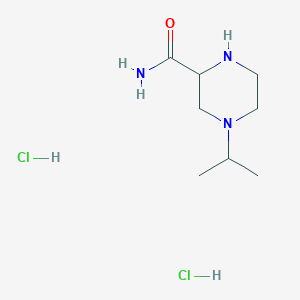
![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)
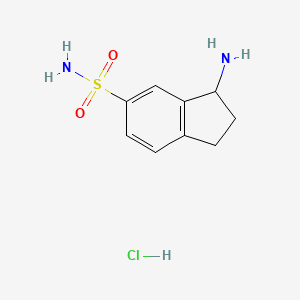


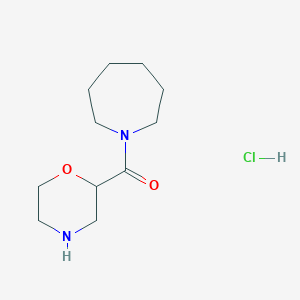

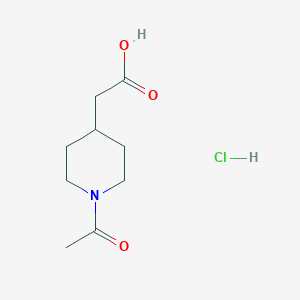
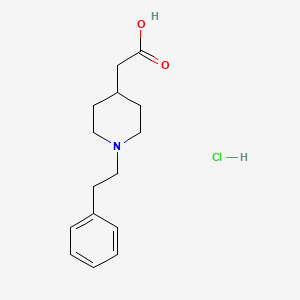
![1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-5-carboxylic acid(tetrahydro-furan-2-ylmethyl)-amide hydrochloride](/img/structure/B1402490.png)